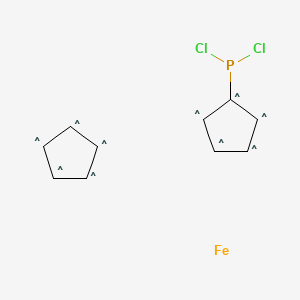

Dichlorophosphinoferrocene

Description

Electrophilic and Nucleophilic Reactions of the Phosphorus Center

The phosphorus atom in dichlorophosphinoferrocene is the primary site for both electrophilic and nucleophilic attacks. The two chlorine atoms attached to the phosphorus are good leaving groups, facilitating a range of substitution reactions.

Dichlorophosphinoferrocene is sensitive to moisture and undergoes hydrolysis. chemie-brunschwig.ch In this reaction, the chlorine atoms are replaced by hydroxyl groups, leading to the formation of ferrocenylphosphonous acid. This reaction is characteristic of many phosphonous dichlorides.

The alcoholysis of dichlorophosphinoferrocene proceeds in a similar fashion, with alkoxide groups from alcohols replacing the chlorine atoms. This results in the formation of ferrocenylphosphonite esters. The specific ester formed depends on the alcohol used in the reaction.

Dichlorophosphinoferrocene readily reacts with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). saskoer.calibretexts.org These reactions are powerful methods for forming new phosphorus-carbon bonds. The strong nucleophilic nature of the carbanion in these organometallic compounds leads to the displacement of the chloride ions from the phosphorus center. saskoer.ca This results in the formation of diferrocenylphosphines or other substituted phosphines, depending on the stoichiometry and the nature of the organometallic reagent used. saskoer.ca For instance, reacting dichlorophosphinoferrocene with two equivalents of a Grignard reagent (RMgX) will yield a tertiary phosphine (B1218219) of the type FcP(R)₂.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic phosphorus atom of dichlorophosphinoferrocene. libretexts.org This is followed by the elimination of a chloride ion. The process can be repeated for the second chlorine atom. The reactivity of organometallic reagents can vary, with organolithium reagents generally being more reactive than Grignard reagents. youtube.com

| Reagent Type | Product(s) | General Reaction |

| Water (Hydrolysis) | Ferrocenylphosphonous acid | FcPCl₂ + 2H₂O → FcP(OH)₂ + 2HCl |

| Alcohol (Alcoholysis) | Ferrocenylphosphonite esters | FcPCl₂ + 2ROH → FcP(OR)₂ + 2HCl |

| Grignard Reagent | Tertiary phosphines | FcPCl₂ + 2RMgX → FcP(R)₂ + 2MgXCl |

| Organolithium Reagent | Tertiary phosphines | FcPCl₂ + 2RLi → FcP(R)₂ + 2LiCl |

Redox Chemistry of the Ferrocene (B1249389) Moiety

The ferrocene unit of dichlorophosphinoferrocene is redox-active, capable of undergoing a one-electron oxidation at the iron center.

The electrochemical properties of dichlorophosphinoferrocene and its derivatives are of significant interest. Cyclic voltammetry studies show that ferrocene derivatives typically exhibit a reversible one-electron oxidation process corresponding to the Fe(II)/Fe(III) redox couple. nih.govresearchgate.netresearchgate.net The standard redox potential of the ferrocene/ferrocenium (B1229745) couple is approximately +0.403 V versus a saturated calomel (B162337) electrode (SCE). nih.gov The presence of the dichlorophosphino group, which is an electron-withdrawing group, is expected to shift the redox potential of the ferrocene moiety to more positive values compared to unsubstituted ferrocene. This is because the electron-withdrawing nature of the PCl₂ group decreases the electron density at the iron center, making it more difficult to oxidize.

The nature of the substituents on the phosphorus atom significantly influences the redox potential of the ferrocene core. Replacing the chlorine atoms in dichlorophosphinoferrocene with electron-donating groups, such as alkyl or aryl groups, leads to a decrease in the redox potential. nih.gov This is because electron-donating groups increase the electron density at the iron center, making it easier to oxidize. Conversely, substituting the chlorine atoms with more strongly electron-withdrawing groups would further increase the redox potential. This tunability of the redox potential through modification of the phosphorus substituents is a key feature of ferrocenylphosphines and allows for their application in various electrochemical contexts. nih.gov

A linear relationship has been observed between the redox potential of ferrocene derivatives and the Hammett constant (σp) of the substituents on the cyclopentadienyl (B1206354) rings. nih.govresearchgate.net This relationship can be expressed by the equation E₁/₂ (vs SCE) = 0.403 + 0.291σp, demonstrating the predictable electronic influence of substituents on the electrochemical behavior. nih.gov

| Substituent on Phosphorus | Electronic Effect | Expected Change in Redox Potential (vs. Fc/Fc⁺) |

| -Cl | Electron-withdrawing | Increase |

| -OH | Electron-donating (via resonance) / Electron-withdrawing (inductive) | Variable |

| -OR (Alkoxy) | Electron-donating | Decrease |

| -R (Alkyl) | Electron-donating | Decrease |

| -Ar (Aryl) | Can be electron-donating or -withdrawing | Variable |

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, involves the replacement of one or more ligands in a coordination complex with other ligands. savemyexams.comlibretexts.orgchemguide.co.uk In the context of dichlorophosphinoferrocene, the phosphine moiety itself can act as a ligand for other metal centers. Furthermore, the chloride ligands on the phosphorus atom can be substituted.

The phosphorus atom in dichlorophosphinoferrocene possesses a lone pair of electrons, allowing it to coordinate to transition metals and act as a ligand. The resulting metal complexes can then undergo ligand exchange reactions where the dichlorophosphinoferrocene ligand is replaced by another, more strongly coordinating ligand.

More commonly, the chloride ions on the phosphorus atom are substituted by other nucleophiles. This type of reaction is a cornerstone of the chemistry of dichlorophosphinoferrocene, enabling the synthesis of a wide array of functionalized ferrocenylphosphine derivatives. These reactions proceed via a nucleophilic substitution mechanism at the phosphorus center. The incoming nucleophile attacks the phosphorus atom, leading to the displacement of a chloride ion. This process can occur twice to replace both chlorine atoms. The ease of these substitution reactions makes dichlorophosphinoferrocene a valuable precursor for the synthesis of custom-designed ligands for catalysis and materials science.

Properties

InChI |

InChI=1S/C5H4Cl2P.C5H5.Fe/c6-8(7)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDGYTLBVLFALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FeP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291-31-2 | |

| Record name | 1,2,3,4,5-Cyclopentanepentayl, 1-(dichlorophosphino)-, compd. with 1,2,3,4,5-cyclopentanepentayl, iron salt (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of Dichlorophosphinoferrocene

Established Synthetic Pathways for Dichlorophosphinoferrocene

The traditional synthesis of dichlorophosphinoferrocene has often relied on methods that can be challenging to scale up and may involve hazardous reagents. However, a more recent and efficient route has been established that avoids some of these difficulties.

Precursor Compounds and Reaction Conditions

A scalable and reliable synthetic route to dichlorophosphinoferrocene commences with the reaction of ferrocene (B1249389) with tetraphosphorus (B14172348) decasulfide (P₄S₁₀). This reaction forms a key intermediate, the perthiophosphonic anhydride (B1165640) of ferrocene. This intermediate is then subjected to chlorination to yield the desired dichlorophosphinoferrocene.

The initial step involves the electrophilic substitution of ferrocene with phosphorus pentasulfide (a component of P₄S₁₀) to form the diferrocenyl-perthiophosphonic anhydride, [FcP(S)S]₂. This reaction is typically carried out at elevated temperatures, ranging from 150 to 190 °C, with reaction times of 1 to 5 hours. thieme-connect.com

The subsequent and final step is the chlorination of the perthiophosphonic anhydride to afford dichlorophosphinoferrocene. While various chlorinating agents can be employed, a common method involves the use of phosgene (B1210022) (COCl₂). thieme-connect.com

| Step | Reactants | Product | Typical Reaction Conditions | Yield |

|---|---|---|---|---|

| 1 | Ferrocene, Tetraphosphorus decasulfide (P₄S₁₀) | Diferrocenyl-perthiophosphonic anhydride | 150-190 °C, 1-5 hours | >80% |

| 2 | Diferrocenyl-perthiophosphonic anhydride, Phosgene (COCl₂) | Dichlorophosphinoferrocene | - | - |

Mechanistic Considerations in Dichlorophosphinoferrocene Formation

The formation of the perthiophosphonic anhydride intermediate proceeds via an electrophilic aromatic substitution mechanism. The phosphorus pentasulfide acts as the electrophile, attacking one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule. The high regioselectivity of this reaction is a key feature. thieme-connect.com

The subsequent chlorination step involves the cleavage of the P-S bonds in the perthiophosphonic anhydride and the formation of P-Cl bonds. The exact mechanism can vary depending on the chlorinating agent used. When phosgene is employed, it serves as a source of chlorine for the transformation.

Advanced Synthetic Approaches to Dichlorophosphinoferrocene

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of dichlorophosphinoferrocene.

Modified Reaction Conditions for Enhanced Yield and Selectivity

The synthetic route via the perthiophosphonic anhydride intermediate is considered a significant advancement as it provides a scalable and high-yielding pathway to dichlorophosphinoferrocene, with the initial C-P bond-forming step proceeding with a yield of over 80%. thieme-connect.com This method circumvents the need for the often problematic monolithiation of ferrocene. The purification of the intermediates is also simplified in this process.

Green Chemistry Principles in Dichlorophosphinoferrocene Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds, including those based on ferrocene, is an area of growing interest. One of the key principles is the use of safer solvents and reaction conditions. For instance, the development of synthetic routes in deep eutectic solvents (DESs) represents a move towards more environmentally benign processes. An example is the Hantzsch synthesis of 4-ferrocenylthiazole derivatives in a choline (B1196258) chloride/glycerol deep eutectic solvent, which avoids the use of volatile organic compounds. nih.gov While not a direct synthesis of dichlorophosphinoferrocene, this illustrates the potential for applying greener methodologies to the synthesis of ferrocene derivatives. The use of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing waste and energy consumption.

Derivatization from Dichlorophosphinoferrocene

Dichlorophosphinoferrocene is a versatile precursor for the synthesis of a wide range of ferrocenylphosphine derivatives. The two chlorine atoms on the phosphorus are readily displaced by a variety of nucleophiles, allowing for the introduction of different functionalities.

These reactions are typically nucleophilic substitution reactions at the phosphorus center. The lone pair of electrons on the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process can be repeated to replace the second chlorine atom.

Common nucleophiles used in these reactions include alcohols (to form ferrocenylphosphonites) and amines (to form ferrocenylphosphonamides). The choice of nucleophile allows for the fine-tuning of the electronic and steric properties of the resulting ferrocenylphosphine ligand.

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Ferrocenylphosphonites | FcPCl₂ + 2 R-OH → FcP(OR)₂ + 2 HCl |

| Amine (R₂NH) | Ferrocenylphosphonamides | FcPCl₂ + 2 R₂NH → FcP(NR₂)₂ + 2 R₂NH₂Cl |

Synthesis of Monophosphine Derivatives

The synthesis of monophosphine derivatives from dichlorophosphinoferrocene is typically achieved through the nucleophilic substitution of the chloride atoms by organometallic reagents, such as Grignard reagents or organolithium species. This approach allows for the introduction of a wide range of alkyl and aryl groups at the phosphorus center.

A notable example is the synthesis of ferrocenyl monophosphine ligands that have been developed for applications in palladium-catalyzed cross-coupling reactions. For instance, the reaction of dichlorophosphinoferrocene with two equivalents of a suitable Grignard reagent (R-MgX) or an organolithium reagent (R-Li) leads to the formation of tertiary phosphines of the type FcPR₂ (where Fc represents the ferrocenyl group and R is an alkyl or aryl substituent). The choice of the organometallic reagent is crucial in determining the properties of the final phosphine (B1218219) ligand. For example, the use of bulky substituents like tert-butyl groups can lead to the formation of highly effective ligands for challenging cross-coupling reactions.

| Reagent | Product | Yield (%) |

| tert-Butylmagnesium chloride | Di-tert-butylphosphinoferrocene | Not specified |

| Phenyllithium | Diphenylphosphinoferrocene | Not specified |

Synthesis of Diphosphine Derivatives

While the direct synthesis of diphosphine derivatives from dichlorophosphinoferrocene is less commonly reported, the ferrocene backbone is a cornerstone for many important diphosphine ligands. A prominent example is 1,1'-bis(diphenylphosphino)ferrocene (dppf), a widely used ligand in homogeneous catalysis. However, the typical synthesis of dppf does not start from dichlorophosphinoferrocene but rather from the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine. mdpi.com

The synthesis of diphosphine ligands where two phosphinoferrocene (B6310582) units are linked together can be achieved through multi-step synthetic routes. For instance, a symmetrical flexible bis(phosphinoferrocene) derivative, bis[1′-(diphenylphosphino)ferrocenyl]methane, was prepared from 1′-(diphenylphosphino)-1-bromoferrocene. rsc.org This precursor was first lithiated and then reacted with diethyl carbonate to form a ketone, which was subsequently reduced to the methylene-bridged diphosphine. rsc.org

Formation of Related Organophosphorus Ferrocene Compounds

The reactivity of the P-Cl bonds in dichlorophosphinoferrocene also allows for the synthesis of other classes of organophosphorus ferrocene compounds, such as ferrocenylphosphine oxides, phosphonites, and phosphinites.

Ferrocenylphosphine Oxides: These compounds can be synthesized through the hydrolysis of dichlorophosphinoferrocene or its derivatives. For example, di-tert-butylphosphinylferrocene (FcP(O)tBu₂) has been synthesized, which is the oxidized form of di-tert-butylphosphinoferrocene. uq.edu.au

Ferrocenylphosphonites and Phosphinites: The reaction of dichlorophosphinoferrocene with alcohols or phenols in the presence of a base can lead to the formation of ferrocenylphosphonites, FcP(OR)₂. Similarly, reaction with one equivalent of an organometallic reagent followed by an alcohol would yield a ferrocenylphosphinite, FcP(R)(OR'). These compounds are also valuable ligands in catalysis.

| Reactant(s) | Product Class | General Structure |

| H₂O | Ferrocenylphosphonic acid | FcP(O)(OH)₂ |

| 2 ROH + 2 Base | Ferrocenylphosphonite | FcP(OR)₂ |

| 1. R'MgX, 2. ROH + Base | Ferrocenylphosphinite | FcP(R')(OR) |

The synthesis of these diverse organophosphorus ferrocene compounds from dichlorophosphinoferrocene highlights its importance as a key building block in the development of new ligands and materials with tailored electronic and steric properties.

Reactivity and Reaction Mechanisms of Dichlorophosphinoferrocene

Stereochemical Aspects of Dichlorophosphinoferrocene Reactivity

The reactivity of dichlorophosphinoferrocene is intrinsically linked to significant stereochemical considerations, primarily because it serves as a key precursor for the synthesis of P-chiral phosphine (B1218219) ligands. These ligands are of great importance in asymmetric catalysis, where their three-dimensional structure dictates the enantioselectivity of chemical reactions. The stereochemical aspects of dichlorophosphinoferrocene's reactivity revolve around the controlled, sequential substitution of its two chlorine atoms to create a stereogenic phosphorus center.

A primary application demonstrating the stereochemical importance of dichlorophosphinoferrocene is in the synthesis of P-chiral monodentate ferrocenyl phosphines. nih.gov These compounds, with the general structure FcP(Ph)(R) (where Fc is ferrocenyl), are valuable ligands for asymmetric catalysis. The synthesis of these chiral phosphines often employs an auxiliary-based methodology to ensure high enantiomeric excess. nih.gov

One established method involves the use of an ephedrine-based oxazaphospholidine borane (B79455) complex. nih.govnih.gov This chiral auxiliary directs the stereoselective introduction of substituents at the phosphorus center. This approach allows for the stepwise and controlled preparation of tertiary P-stereogenic phosphines, often achieving enantiomeric excesses greater than 95%. nih.gov The versatility of this method allows for the introduction of a variety of primary alkyl, secondary alkyl, and substituted aromatic groups at the phosphorus atom. nih.gov

The general process involves reacting dichlorophosphinoferrocene with a chiral auxiliary, followed by the sequential addition of different Grignard or organolithium reagents. The auxiliary controls the facial selectivity of the nucleophilic attack on the phosphorus atom, leading to the preferential formation of one enantiomer. The final step typically involves the removal of the chiral auxiliary to yield the enantiomerically enriched ferrocenyl phosphine.

A critical and often unexpected stereochemical aspect of the resulting P-chiral ferrocenyl phosphines is their configurational stability. While tertiary phosphines are generally expected to be configurationally stable under moderate conditions, research has revealed a significant, acid-catalyzed racemization process that can occur at room temperature. nih.govresearchgate.net This phenomenon is particularly observed during standard purification techniques like column chromatography on conventional silica (B1680970) or alumina. nih.govresearchgate.net The enantiomeric excess of highly enantioenriched P-chiral ferrocenyl phosphines can be dramatically reduced within minutes when subjected to these conditions. nih.gov This highlights that the stereochemical integrity of phosphines derived from dichlorophosphinoferrocene cannot be taken for granted during purification. nih.gov

The table below summarizes the key stereochemical outcomes in the reactivity of dichlorophosphinoferrocene leading to P-chiral phosphines.

| Reactant | Reagent/Method | Product Type | Stereochemical Outcome | Reference |

| Dichlorophosphinoferrocene | 1. Chiral Auxiliary (e.g., (-)-ephedrine-based oxazaphospholidine) 2. Sequential addition of organometallic reagents (e.g., R-MgX, Ar-Li) | P-Chiral Ferrocenyl Phosphine Boranes | High enantiomeric excess (>95% ee) | nih.gov, nih.gov |

| P-Chiral Ferrocenyl Phosphine | Column Chromatography (Silica or Alumina) | P-Chiral Ferrocenyl Phosphine | Significant racemization (loss of enantiomeric excess) | nih.gov, researchgate.net |

| P-Chiral Ferrocenyl Phosphine | Heating | P-Chiral Ferrocenyl Phosphine | Configurationally stable | nih.gov |

| P-Chiral Ferrocenyl Phosphine | Addition of certain acids | P-Chiral Ferrocenyl Phosphine | Rapid racemization at room temperature | nih.gov, researchgate.net |

Coordination Chemistry and Ligand Applications of Dichlorophosphinoferrocene Derivatives

Design Principles for Dichlorophosphinoferrocene-Based Ligands

The design of ligands derived from dichlorophosphinoferrocene is a strategic process aimed at controlling the chemical environment around a metal center. By systematically modifying the ferrocene (B1249389) scaffold and the substituents on the phosphorus atom, chemists can create ligands with specific properties to influence the outcome of catalytic reactions or the stability and reactivity of metal complexes.

Steric and Electronic Tuning via Derivatization

The steric and electronic properties of phosphine (B1218219) ligands are critical factors that dictate the behavior of their metal complexes. nih.gov Derivatization of the dichlorophosphinoferrocene molecule offers a powerful method for tuning these properties.

Electronic Effects: The electronic nature of a phosphine ligand, specifically its ability to act as a σ-donor and a π-acceptor, can be modulated by changing the substituents on the phosphorus atom. Replacing the chlorine atoms in dichlorophosphinoferrocene with various organic groups alters the electron density on the phosphorus. For instance, alkyl groups are electron-donating, increasing the σ-donor character of the phosphine. Conversely, aryl groups with electron-withdrawing substituents decrease the electron density on the phosphorus, enhancing its π-acceptor capabilities. This electronic tuning is crucial for stabilizing different oxidation states of a coordinated metal and influencing the reactivity of other ligands in the coordination sphere. bham.ac.uk The electronic environment can be systematically varied, which in turn affects the spectroscopic and structural characteristics of the resulting compounds. bham.ac.uk

Steric Effects: The size and shape of the substituents on the phosphorus atom and the ferrocene rings determine the steric bulk of the ligand. manchester.ac.uk This steric hindrance plays a significant role in controlling the coordination number of the metal center, the geometry of the resulting complex, and the accessibility of substrates to the catalytic site. nih.gov By introducing bulky groups, such as tert-butyl or o-tolyl, one can create a more sterically demanding coordination pocket around the metal. This can promote reductive elimination steps in catalytic cycles and influence enantioselectivity in asymmetric catalysis. The cone angle is a common parameter used to quantify the steric bulk of phosphine ligands.

Interactive Table: Representative Substituents and Their Effects

| Substituent (R in FcP(R)₂) | Predominant Effect | Typical Cone Angle (°) |

|---|---|---|

| -Cl | Electron-Withdrawing | ~102 |

| -Ph (Phenyl) | Electron-Withdrawing | 145 |

| -Cy (Cyclohexyl) | Electron-Donating / Bulky | 170 |

| -tBu (tert-Butyl) | Electron-Donating / Very Bulky | 182 |

Chiral Dichlorophosphinoferrocene Ligands

The introduction of chirality into dichlorophosphinoferrocene-based ligands is of paramount importance for their application in asymmetric catalysis. nih.gov Chirality in these systems can be introduced in several ways, primarily through planar chirality inherent to the ferrocene backbone or by incorporating a stereogenic center at the phosphorus atom or on a side chain.

Ferrocene derivatives with substituents on one or both cyclopentadienyl (B1206354) rings can exhibit planar chirality if the substitution pattern is asymmetric. nih.gov This is a common and highly effective strategy for creating chiral environments. The synthesis of these ligands often involves diastereoselective ortho-lithiation of a chiral ferrocenyl substrate, followed by reaction with PCl₃ or a related phosphorus electrophile. The resulting chiral ligand can enforce a specific spatial arrangement of other ligands around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions like asymmetric hydrogenation and allylic alkylation. webofproceedings.orgnih.gov

Alternatively, P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, represent another important class. nih.gov While their synthesis can be more challenging, they have demonstrated high efficacy in various asymmetric transformations. nih.gov The combination of planar chirality from the ferrocene unit and central chirality from a substituent can lead to ligands with highly refined stereochemical control.

Coordination Complex Formation with Transition Metals

Dichlorophosphinoferrocene derivatives are versatile ligands capable of coordinating to a wide range of transition metals to form mononuclear, dinuclear, or multinuclear complexes. The synthesis and characterization of these complexes are fundamental to understanding their potential applications in catalysis and materials science.

Synthesis of Mononuclear Metal Complexes

Mononuclear complexes, containing a single metal center, are the most common type formed with dichlorophosphinoferrocene-derived ligands. nih.gov The synthesis typically involves the reaction of a metal precursor, such as a metal halide or carbonyl complex, with a stoichiometric amount of the phosphine ligand. mdpi.com

A common synthetic route is the displacement of labile ligands, such as carbon monoxide, acetonitrile, or cyclooctadiene, from a metal precursor. For example, reacting a ferrocenylphosphine ligand with [Pd(allyl)Cl]₂ results in the formation of a mononuclear palladium complex. mdpi.com The reaction conditions, including solvent, temperature, and reaction time, are optimized to ensure the clean formation of the desired complex. The resulting complexes are often stable, crystalline solids that can be fully characterized. nih.gov

Interactive Table: Examples of Mononuclear Complex Synthesis

| Metal Precursor | Ferrocenylphosphine Ligand (L) | Typical Product |

|---|---|---|

| [Rh(COD)Cl]₂ | 2 equiv. L | [Rh(L)₂(COD)]Cl |

| Pd(dba)₂ | 1-2 equiv. L | Pd(L)ₓ(dba)y |

| AuCl(SMe₂) | 1 equiv. L | AuCl(L) |

COD = 1,5-cyclooctadiene, dba = dibenzylideneacetone, DME = 1,2-dimethoxyethane

Synthesis of Dinuclear and Multinuclear Metal Complexes

Diphosphine ligands derived from dichlorophosphinoferrocene, where phosphino (B1201336) groups are present on both cyclopentadienyl rings (e.g., 1,1'-bis(dichlorophosphino)ferrocene (B8734863) derivatives), are excellent building blocks for dinuclear and multinuclear complexes. rsc.org These ligands can act as bridging units, linking two or more metal centers.

The synthesis of these complexes often depends on the stoichiometry of the reactants and the geometry of the ligand. For instance, reacting a bridging diphosphinoferrocene ligand with two equivalents of a metal precursor can lead to the formation of a dinuclear complex where the ligand spans two metal atoms. nih.gov In other cases, multiple ferrocene units can be incorporated into a larger ligand framework, capable of coordinating multiple metal ions to form multinuclear assemblies. nih.gov These complexes are of interest due to the potential for cooperative effects between the metal centers, which can lead to unique reactivity and catalytic properties. rsc.org

Spectroscopic Characterization of Metal-Dichlorophosphinoferrocene Complexes

A suite of spectroscopic and analytical techniques is employed to unambiguously determine the structure and bonding in metal complexes of dichlorophosphinoferrocene derivatives.

NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is one of the most informative techniques. The chemical shift of the phosphorus nucleus provides information about its electronic environment and coordination state. Upon coordination to a metal, the ³¹P chemical shift typically moves downfield compared to the free ligand. mdpi.com The magnitude of this coordination shift can offer insights into the nature of the metal-phosphorus bond. Coupling constants, such as ¹J(P-M) for metals like platinum or rhodium, provide direct evidence of coordination and information on the s-character of the M-P bond. ¹H and ¹³C NMR are also used to characterize the organic framework of the ligand.

Infrared (IR) Spectroscopy: For metal carbonyl complexes, IR spectroscopy is particularly useful. The stretching frequency of the C-O bond (ν(CO)) is sensitive to the electronic properties of the other ligands in the complex. Since ferrocenylphosphine ligands are good σ-donors, their coordination to a metal carbonyl fragment typically results in a decrease in the ν(CO) frequency, reflecting an increase in electron density on the metal that is back-donated into the π* orbitals of the CO ligand.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide evidence for its composition and fragmentation patterns. uni-muenchen.de

Structural Analysis of Coordination Complexes

Geometrical isomerism arises when ligands occupy different positions around a central metal atom. wikieducator.org This phenomenon is particularly common in square planar and octahedral complexes, which are typical geometries for transition metals that coordinate with phosphine ligands. libretexts.org Metal complexes that differ only in whether ligands are adjacent (cis) or opposite (trans) to each other are known as geometrical isomers. libretexts.org

Cis-Trans Isomerism : In square planar complexes of the type [MX₂L₂] (where M is a metal, X is an anionic ligand, and L is a phosphinoferrocene (B6310582) ligand), two distinct isomers are possible. In the cis isomer, the two phosphinoferrocene ligands are positioned at 90° to each other. In the trans isomer, they are positioned at 180° apart. A documented example involves a flexible bis(phosphinoferrocene) derivative in a palladium(II) complex, trans-[PdCl₂(1-κ²P,P′)], where the ligand coordinates to the metal center in a trans configuration. nih.gov

Fac-Mer Isomerism : In octahedral complexes with the general formula [MX₃L₃], facial (fac) and meridional (mer) isomers can occur. The fac isomer has the three identical ligands on one triangular face of the octahedron, with 90° angles between them. libretexts.org The mer isomer has the three ligands in a plane that bisects the octahedron. libretexts.org While less common for bulky phosphinoferrocene ligands, this type of isomerism is theoretically possible depending on the specific metal and other coordinated ligands.

The potential for different geometrical isomers in a generic octahedral complex containing a monodentate phosphinoferrocene ligand (L) is illustrated in the table below.

| Complex Formula | Isomer Type | Description |

| [MA₄L₂] | cis / trans | Two phosphinoferrocene ligands are either adjacent (cis) or opposite (trans). |

| [MA₃L₃] | fac / mer | Three phosphinoferrocene ligands occupy either a face (fac) or a meridian (mer) of the octahedron. |

The inherent structural features of the dichlorophosphinoferrocene ligand, particularly the bulky and spatially unique ferrocenyl group, exert significant stereochemical control over the architecture of the resulting metal complexes. The ferrocene unit is not planar but cylindrical and electron-rich, which distinguishes it from common aryl substituents like phenyl groups. nih.gov

Furthermore, in chelating bis(phosphino)ferrocene ligands, the twist of the two cyclopentadienyl rings relative to each other is a critical factor. This twist angle can adjust to maintain an optimal "bite angle" for the chelating phosphine groups. This structural flexibility can induce chirality at the metal center and lead to distortions from ideal geometries, such as a shift from square planar toward a more tetrahedral arrangement in certain iridium complexes. rsc.org

Bonding Analysis in Metal-Dichlorophosphinoferrocene Systems

The nature of the bond between the metal center and the phosphorus atom of the dichlorophosphinoferrocene ligand is a key determinant of the complex's stability and reactivity. This bond is best described by a synergistic model involving both electron donation from the ligand to the metal and back-donation from the metal to the ligand.

Phosphine ligands, in general, are classified as L-type ligands that form a coordinate bond by donating a lone pair of electrons from the phosphorus atom to a vacant orbital on the metal center. This interaction is known as a sigma (σ) bond. wikipedia.org

Simultaneously, phosphine ligands act as π-acceptors (or π-acids). This property arises from the ability of the ligand to accept electron density from filled d-orbitals of the metal into its own empty orbitals. wikipedia.org For phosphines, these acceptor orbitals are not the phosphorus 3d orbitals, as once thought, but rather the anti-bonding sigma-star (σ*) orbitals of the phosphorus-substituent bonds (in this case, P-Cl and P-ferrocenyl bonds). wikipedia.orgresearchgate.net

The electronic properties of dichlorophosphinoferrocene are heavily influenced by its substituents:

Ferrocenyl Group : The ferrocenyl group is an electron-donating substituent, which increases the electron density on the phosphorus atom, enhancing its σ-donor capability. nih.govnih.gov

Chloro Groups : The two chlorine atoms are highly electronegative. They withdraw electron density from the phosphorus, which might slightly weaken its σ-donation. However, their primary effect is to lower the energy of the P-Cl σ* anti-bonding orbitals. wikipedia.org This makes the ligand a much stronger π-acceptor, as the lower-energy σ* orbitals can more effectively overlap with the metal's d-orbitals for back-bonding. wikipedia.orgnih.gov

Studies on related phosphine ligands like PCl₃ confirm that ligands with electronegative substituents are among the best π-acceptors. nih.govresearchgate.net Therefore, dichlorophosphinoferrocene is characterized as a strong σ-donor and a significant π-acceptor ligand.

Computational studies using Density Functional Theory (DFT) are crucial for analyzing and quantifying the strength of these interactions. researchgate.netresearchgate.net DFT calculations can reproduce experimental observations, such as changes in bond length, and provide insight into the electronic structure of the M-P bond. researchgate.netrsc.org

The synergistic nature of the bonding in dichlorophosphinoferrocene complexes contributes to their high thermal stability and well-defined chemical behavior.

Catalytic Applications of Dichlorophosphinoferrocene Derived Complexes

Homogeneous Catalysis

In homogeneous catalysis, catalysts and reactants exist in the same phase, typically a liquid solution. Dichlorophosphinoferrocene derivatives, especially dppf, readily form soluble complexes with various transition metals like palladium, ruthenium, nickel, and rhodium, making them exceptional ligands for a wide range of transformations.

Transition metal-catalyzed hydrogenation is a fundamental process in organic synthesis for the reduction of unsaturated bonds. The development of asymmetric hydrogenation, which allows for the stereoselective synthesis of chiral molecules, relies heavily on the design of chiral ligands. Ferrocene-based phosphines are privileged scaffolds for such ligands due to their planar chirality and tunable steric and electronic properties.

Complexes derived from ferrocene (B1249389) phosphines have shown significant promise in this area. For instance, novel ferrocene-based tridentate PNP ligands have been developed for manganese-catalyzed asymmetric hydrogenation of ketones, achieving high enantioselectivities (92–99% ee). Similarly, ferrocene-based secondary phosphine (B1218219) oxide (Fc-SPO) ligands have been successfully applied in cobalt-catalyzed asymmetric hydrogenation.

A specific example involves a Ruthenium(II) complex incorporating 1,1′-bis(diphenylphosphino)ferrocene (dppf) and 2-picolylamine (Picam). The complex, trans-Ru(DPPF)(Picam)Cl₂, serves as an effective pre-catalyst for the homogeneous transfer hydrogenation of ketones in a basic 2-propanol solution. This reaction uses 2-propanol as the hydrogen source to reduce the ketone. The catalytic activity of this complex has been demonstrated in the reduction of acetophenone (B1666503) to 1-phenylethanol.

| Catalyst Precursor | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| trans-Ru(DPPF)(Picam)Cl₂ | Acetophenone | KOH | 2-Propanol | 80 | 1 | 98 |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The dppf ligand, readily synthesized from dichlorophosphinoferrocene, is one of the most successful ligands for these transformations. It is particularly known for its application in Suzuki-Miyaura and Mizoroki-Heck reactions. The steric bulk and electron-donating nature of the dppf ligand help stabilize the active Pd(0) species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Ferrocenylimine palladium(II) complexes, which are derived from ferrocene precursors, have proven to be effective catalyst precursors for both Heck and Suzuki-Miyaura couplings. These catalysts demonstrate moderate to good activity for a range of substrates, including activated and deactivated aryl halides. For example, ferrocenyl(2-diphenylphosphine)imino and ferrocenyl-methyl hydrazone palladium(II) complexes have shown high activity, achieving turnover numbers (TONs) up to 201 in Suzuki-Miyaura reactions. The choice of solvent, base, and temperature is crucial for optimizing reaction conditions and achieving high yields.

| Catalyst Precursor | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Ferrocenyl(2-diphenylphosphine)imino Pd(II) complex | Iodobenzene | Phenylboronic acid | K₂CO₃ | DMF | 98 |

| Ferrocenyl(2-diphenylphosphine)imino Pd(II) complex | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | DMF | 96 |

| Ferrocenyl-methyl hydrazone Pd(II) complex | Iodobenzene | Phenylboronic acid | K₂CO₃ | DMF | 97 |

| Ferrocenyl-methyl hydrazone Pd(II) complex | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 95 |

Direct C-H activation and functionalization represent a frontier in organic synthesis, offering a more atom- and step-economical way to construct complex molecules by avoiding pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, is a leading strategy in this field. The general approach involves the coordination of a metal catalyst to a directing group on the substrate, which positions the metal proximal to a specific C-H bond, enabling its cleavage and subsequent functionalization.

Phosphine ligands are critical in tuning the reactivity and selectivity of the metal catalyst. While extensive research has focused on various phosphine ligands, the use of dppf and its derivatives in C-H activation is an area of growing interest. For example, a proposed catalytic cycle for a Nickel-catalyzed C-H annulation reaction involves dppf as a key ligand in the system. In this context, the steric and electronic properties of the phosphine ligand are crucial for achieving high regio- and stereocontrol. The dppf ligand's unique bite angle and electronic profile can influence the geometry of the metallacyclic intermediates that are central to directed C-H activation pathways.

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer science by allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization utilize a chain transfer agent to mediate the polymerization process. These RAFT agents often contain thiocarbonylthio groups, and their effectiveness can be tuned by modifying their substituents.

Some RAFT agents incorporate phosphorus-containing functional groups. However, based on a review of the current scientific literature, there are no significant reports on the application of complexes derived from dichlorophosphinoferrocene as catalysts, initiators, or chain transfer agents in controlled radical polymerization processes. This field remains a largely unexplored area for this class of ferrocene derivatives.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. A major advantage of this approach is the ease of separation of the catalyst from the product mixture, which allows for catalyst recycling and simplifies purification, contributing to more sustainable chemical processes.

An effective strategy to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems is to immobilize a molecular catalyst onto a solid support. Ligands derived from dichlorophosphinoferrocene, such as dppf, can be anchored to various materials, including polymers and inorganic oxides.

Performance in Surface-Mediated Reactions

Research into silica-supported chiral ferrocenylphosphine ligands, analogous to those derived from dichlorophosphinoferrocene, has provided valuable insights into their catalytic performance in a heterogeneous format. In one study, analogues of the well-known BPPFA ligand were functionalized with alkyl chains of varying lengths and immobilized on a silica (B1680970) surface. When these supported catalysts were applied to reactions such as allylic nucleophilic substitution, their activity and enantioselectivity were found to be highly dependent on the linker's structure.

Key findings from these studies include:

Effect of Immobilization: The transition from a homogeneous to a heterogeneous system often leads to changes in reaction kinetics and selectivity. For instance, immobilization can result in a considerable lowering of reaction rates and stereoselectivity, particularly in hydrogenation reactions. This is often attributed to reduced mobility of the catalytic centers and potential mass transfer limitations.

Influence of Spacer Length: The length of the alkyl chain connecting the ferrocenylphosphine moiety to the silica support plays a crucial role. A catalyst with a longer spacer arm (e.g., a –C₁₀H₂₀– chain) was found to exhibit activity and enantioselectivity in allylic substitution comparable to its homogeneous counterpart. Conversely, a shorter spacer (–C₄H₈–) led to a significant drop in both activity and selectivity upon immobilization. This suggests that a longer, more flexible linker can better mimic the catalytic environment of the homogeneous system, minimizing detrimental interactions with the support surface.

Recyclability: A primary advantage of supported catalysts is their potential for reuse. The stability of the linkage between the catalyst and the support is paramount for maintaining activity over multiple cycles. The choice of linker and the microenvironment of the support can have interesting effects on the catalyst's recyclability and reusability.

The underlying principle for this immobilization is the adsorption of the phosphine groups onto the silica surface, a process that can effectively remove phosphine ligands from a metal center and anchor the complex. While the field of supported catalysts containing phosphines is still evolving, these findings underscore the feasibility and potential of creating robust, recyclable catalysts from dichlorophosphinoferrocene derivatives for surface-mediated reactions.

Enantioselective Catalysis with Chiral Dichlorophosphinoferrocene Ligands

Chiral ligands derived from dichlorophosphinoferrocene are among the most powerful tools in asymmetric catalysis. The unique stereochemical properties of the ferrocene unit, which include planar chirality, allow for the construction of highly effective chiral environments around a metal center, leading to exceptional levels of enantioselectivity in a wide array of reactions.

The ability of a chiral catalyst to induce stereoselectivity originates from the specific interactions between the chiral ligand and the substrate within the coordination sphere of the metal. For ferrocenylphosphine ligands, chiral induction is a sophisticated process governed by several structural factors.

The primary source of chirality in many of these ligands is planar chirality, which arises from the non-symmetrical substitution pattern on one or both of the cyclopentadienyl (B1206354) rings. This is often combined with central chirality on a side chain, and in many cases, these two chiral elements work synergistically to enhance asymmetric induction. The rigid ferrocene scaffold locks substituents into well-defined spatial positions, creating a stable and predictable chiral pocket around the catalytically active metal.

Crystallographic and computational studies have confirmed the critical role of non-covalent interactions between the ligand and the substrate in the mechanism of enantioinduction. These interactions dictate how the substrate approaches and binds to the metal center, favoring one transition state over its diastereomeric counterpart. Key interactions include:

Steric Repulsion: Bulky substituents on the ferrocene core and the phosphorus atoms create steric hindrance that physically blocks certain approach trajectories of the substrate, allowing only specific orientations that lead to the desired enantiomer.

Hydrogen Bonding: Functional groups on the ligand's side chain can form hydrogen bonds with the substrate. For example, in allylic alkylation reactions, the interaction between a hydroxyl group on the ligand's side chain and the nucleophilic reagent has been identified as a primary cause for high enantioselectivity.

π-π Interactions: The aromatic cyclopentadienyl rings of the ferrocene can engage in π-π stacking or other noncovalent interactions with aromatic groups on the substrate, further helping to lock it into a specific conformation during the catalytic cycle.

Achieving high levels of enantiomeric excess (ee) and diastereomeric ratio (dr) is the ultimate goal of asymmetric catalysis. With chiral dichlorophosphinoferrocene-derived ligands, this is typically accomplished through systematic structural modifications, or "tuning," of the ligand framework. By altering substituents on the ferrocene core, the phosphine groups, or ancillary side chains, chemists can fine-tune the steric and electronic properties of the catalyst to match the specific demands of a substrate and reaction type.

One prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA). The performance of the catalytic system is highly dependent on the fine-tuning of the chiral phosphine ligand. Research has shown that subtle changes to the ligand's structure can lead to dramatic improvements in enantioselectivity. For instance, in the alkylation of rac-1,3-diphenyl-2-propenyl acetate (B1210297), modifying the linker connecting a phosphine to an imidazolidine (B613845) core led to a significant increase in stereoselectivity, achieving up to 98% ee. Another study demonstrated that modifying the length of an alkyl linker on a diphosphine ligand was crucial for increasing the enantiomeric excess from 47% to 83%.

The following table illustrates how modifications to a chiral ligand can impact the outcome of a Pd-catalyzed allylic alkylation reaction.

| Entry | Ligand Modification | Yield (%) | ee (%) |

| 1 | 1,2-Aryl Linker | 30 | 16 |

| 2 | No Carbon Linker | 99 | 5 |

| 3 | C6 Alkyl Linker | 85 | 83 |

| 4 | C4 Alkyl Linker | 99 | 47 |

| Data sourced from studies on diphosphine ligands in Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. |

Similarly, in gold(I)-catalyzed enantioselective reactions, the ligand structure is paramount. The linear coordination geometry of gold(I) complexes places the chiral ligand far from the reaction center, making effective chirality transfer a significant challenge. Despite this, meticulously designed chiral ferrocenyl phosphine-gold(I) complexes have been successfully employed. In the development of an enantioselective [4+2] cycloaddition of allene-dienes, a systematic screening of different chiral monodentate phosphoramidite (B1245037) ligands was conducted to optimize the reaction. This optimization led to the identification of catalysts capable of producing the desired cycloadducts with high enantioselectivity.

The table below shows results from an optimization study for a gold(I)-catalyzed [4+2] cycloaddition, highlighting the sensitivity of the enantiomeric excess to the chiral ligand used.

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | L1 | CH₂Cl₂ | NR | — |

| 2 | L2 | CH₂Cl₂ | NR | — |

| 3 | L3 | CH₂Cl₂ | 99 | 0 |

| 4 | L4 | Toluene | 99 | 78 |

| 5 | L5 | Toluene | 99 | 92 |

| NR = No Reaction. Data from the enantioselective gold(I)-catalyzed intramolecular [4+2]-cycloaddition of an allene-diene substrate. |

These examples clearly demonstrate that the optimization of ee and dr is an empirical science, heavily reliant on the rational design and synthesis of diverse ligand libraries derived from versatile precursors like dichlorophosphinoferrocene.

Applications in Materials Science and Polymer Chemistry

Dichlorophosphinoferrocene as a Building Block for Functional Materials

The reactivity of the P-Cl bonds in dichlorophosphinoferrocene makes it an ideal precursor for creating more complex macromolecules. It is a fundamental building block for polymers that feature the distinctive properties of ferrocene (B1249389), such as thermal stability, electrochemical activity, and unique structural characteristics.

Dichlorophosphinoferrocene is a key synthon in the production of polymers containing ferrocene within their backbone, most notably poly(ferrocenylphosphine)s. These polymers are accessible through synthetic routes that often involve the conversion of dichlorophosphinoferrocene into phosphorus-bridged science.govferrocenophanes. These strained, ring-tilted monomers can then undergo ring-opening polymerization (ROP) to yield high molecular weight polymers. psu.educdnsciencepub.com The synthesis of the phosphorus-bridged science.govferrocenophane, Fe(η⁵-C₅H₄)₂PPh, is typically achieved through the reaction of dilithioferrocene with phenyl-dichlorophosphine, a derivative reaction pathway analogous to using dichlorophosphinoferrocene itself. psu.edu

The resulting poly(ferrocenylphosphine)s are of significant interest due to the presence of both a redox-active metal center and a potentially coordinating phosphorus atom in each repeating unit of the polymer chain. psu.edu This unique combination of features makes them highly valuable for developing new functional materials. The synthesis of these polymers can be controlled to produce materials with specific molecular weights and architectures, including block copolymers, which combine the properties of poly(ferrocenylphosphine)s with other polymer segments like poly(siloxanes) or poly(ferrocenylsilanes). psu.eduresearchgate.net

Table 1: Examples of Polymerization from Dichlorophosphinoferrocene Derivatives

| Monomer Precursor | Polymerization Method | Resulting Polymer | Key Feature |

|---|---|---|---|

| Phosphorus-bridged science.govferrocenophane | Thermal or Anionic Ring-Opening Polymerization (ROP) | Poly(ferrocenylphosphine) | Redox-active backbone with coordinating phosphorus atoms. psu.educdnsciencepub.com |

| Silicon-bridged science.govferrocenophane | Thermal or Anionic Ring-Opening Polymerization (ROP) | Poly(ferrocenylsilane) | High molecular weight organometallic polymers. cmu.edu |

The integration of ferrocene units into polymer backbones imparts unique optoelectronic properties to the resulting materials. researchgate.netscielo.org.mx Polymers derived from dichlorophosphinoferrocene, such as poly(ferrocenylphosphine)s, are classified as metallopolymers and are investigated for their semi-conductivity, photophysical characteristics, and redox-mediated switching capabilities. researchgate.net These properties are crucial for applications in optoelectronics, which involves devices that detect and control light. nih.gov

The electronic communication between ferrocene units along the polymer chain allows for charge delocalization, a property that can be exploited in various electronic and optical devices. The electrochemical oxidation of the iron centers in the ferrocene units can modulate the material's properties, making them responsive to external stimuli. Research into ferrocene-containing polymers has highlighted their potential in creating materials for photovoltaics, light-emitting diodes (LEDs), and other optoelectronic applications due to their interesting electrical and optical characteristics. tandfonline.comacs.orgmetu.edu.trmdpi.com The ability to synthesize block copolymers also allows for the creation of self-assembling nano-architectures, which can further enhance the optoelectronic performance of thin films used in these devices. nih.gov

Role in Polymerization Initiator Systems

While not typically a direct initiator itself, dichlorophosphinoferrocene is a precursor to molecules that play a significant role in various polymerization initiation systems. The ferrocenylphosphine derivatives synthesized from it can participate in both photo-initiated and thermal-initiated processes.

Ferrocene-based compounds are increasingly studied for their use in photoinitiating systems. dntb.gov.ua These systems generate reactive species (radicals or cations) upon exposure to light, which then initiate polymerization. tcichemicals.comresearchgate.net Ferrocene derivatives can act as photosensitizers or co-initiators in these systems. For instance, ferrocenylphosphonium salts have been shown to act as photoinitiators for the cationic polymerization of monomers like epoxides and vinyl ethers. rsc.org

In some applications, ferrocene-containing compounds are used in conjunction with conventional photoinitiators to create advanced materials. Light-induced grafting processes, where polymer chains are grown from a surface, can utilize photoinitiators in the presence of ferrocene-functionalized molecules to attach specific side groups to a polymer backbone. acs.org The development of ferrocene-based photoinitiating systems is an active area of research, aiming to create initiators that are sensitive to visible light and can be used under mild reaction conditions. dntb.gov.ua

The most significant role of dichlorophosphinoferrocene in thermal polymerization is as a precursor to strained ring-tilted science.govferrocenophanes. These molecules are designed to undergo thermal Ring-Opening Polymerization (ROP). cdnsciencepub.comcmu.edu The inherent strain in the ferrocenophane ring is released upon heating, driving the polymerization process forward, often without the need for a conventional thermal initiator like an azo-compound or peroxide. cmu.edusigmaaldrich.comsigmaaldrich.com

For example, phosphorus-bridged science.govferrocenophanes, synthesized using dichlorophosphinoferrocene chemistry, readily polymerize at elevated temperatures to yield high molecular weight poly(ferrocenylphosphine)s. cdnsciencepub.comresearchgate.net The thermal behavior and polymerization mechanism can be studied using techniques like Differential Scanning Calorimetry (DSC), which shows the heat released during the ROP process. cmu.edu This method provides a direct pathway to high molecular weight organometallic polymers that are difficult to synthesize through other means. tandfonline.com

Table 2: Thermal Polymerization Methods Involving Ferrocene Derivatives

| Method | Description | Role of Ferrocene Derivative | Example |

|---|---|---|---|

| Thermal Ring-Opening Polymerization (ROP) | Polymerization is driven by the release of ring strain in a monomer at elevated temperatures. cmu.edu | The ferrocene derivative is the monomer itself (e.g., a strained ferrocenophane). cdnsciencepub.com | Thermal ROP of a phosphorus-bridged science.govferrocenophane to form poly(ferrocenylphosphine). cdnsciencepub.com |

| Uninitiated Thermal Polymerization | Certain monomers polymerize upon heating without any added initiator. | Ferrocenylphosphazines can polymerize thermally via this mechanism. cmu.edu | Thermal polymerization of fully organo-substituted ferrocenylphosphazines. cmu.edu |

Development of Ferrocene-Based Sensors

The electrochemical properties of ferrocene make it an excellent component for chemical sensors. psu.edutandfonline.com Dichlorophosphinoferrocene is a key building block for creating the functional polymers and molecules used in these sensors. By incorporating the ferrocene unit into a larger structure, its redox potential can be influenced by the binding of specific analytes, providing a detectable signal.

Ferrocene-based electrochemical sensors have been developed for a wide range of targets, including cations, anions, and neutral molecules. psu.edutandfonline.com The fundamental principle involves a host-guest interaction where the analyte binds to a receptor site on the ferrocene-containing molecule. This binding event causes a change in the local electronic environment of the ferrocene core, which in turn shifts its oxidation-reduction potential. This shift can be easily measured using electrochemical techniques like cyclic voltammetry. researchgate.net

Polymers such as poly(ferrocenylphosphine)s, derived from dichlorophosphinoferrocene, can be used to create robust sensor films on electrode surfaces. researchgate.net The versatility of the chemistry allows for the synthesis of a vast number of derivatives tailored for specific sensing applications, such as the detection of glucose or other biologically relevant molecules. scielo.org.mx The stability of the ferrocene/ferrocenium (B1229745) redox couple and the ease of functionalization make it a cornerstone of modern electrochemical sensor design. psu.eduresearchgate.net

Computational and Theoretical Investigations of Dichlorophosphinoferrocene

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental physical and chemical properties. For dichlorophosphinoferrocene, computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of its ground-state properties and bonding.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying transition metal complexes like dichlorophosphinoferrocene. DFT calculations are employed to determine the optimized molecular geometry, thermodynamic stability, and various spectroscopic properties of the ground state.

Key geometric parameters such as Fe-C, C-C, P-Cl, and P-C bond lengths, as well as C-P-Cl and Cl-P-Cl bond angles, are precisely calculated and can be compared with experimental data from X-ray crystallography where available. These calculations often utilize hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets that can accurately describe the electronic environment of both the iron center and the main group elements. For instance, studies on related ferrocenylphosphine-metal complexes have successfully used various levels of theory to predict their structures and properties.

Table 1: Representative Calculated Ground State Properties for Ferrocene (B1249389) Derivatives

| Parameter | Ferrocene (Calculated) | Dichlorophosphinoferrocene (Hypothetical DFT Data) |

| Fe-C Bond Length (Å) | ~2.05 | ~2.06 |

| C-C Bond Length (Å) | ~1.43 | ~1.44 |

| P-C Bond Length (Å) | N/A | ~1.85 |

| P-Cl Bond Length (Å) | N/A | ~2.08 |

| Cp-Fe-Cp Angle (°) | 180 | 180 |

| Cl-P-Cl Angle (°) | N/A | ~101.5 |

Note: The data for Dichlorophosphinoferrocene is hypothetical, representing typical values that would be obtained from DFT calculations based on known structural data of similar compounds. Actual values would be dependent on the specific level of theory and basis set used.

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and bonding in molecules. For dichlorophosphinoferrocene, MO analysis, often performed on a DFT-optimized geometry, reveals the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and redox properties.

In ferrocene, the HOMO is primarily of metal d-orbital character, specifically a combination of the dz2 and dx2-y2 orbitals (a'1g symmetry). This metal-centered HOMO is responsible for the facile oxidation of ferrocene to the ferrocenium (B1229745) cation. Upon substitution with a dichlorophosphino group, the energies and compositions of the frontier orbitals are altered. The phosphorus atom's lone pair and the P-Cl σ* orbitals can interact with the ferrocene framework's MOs.

The dichlorophosphino group is generally considered to be electron-withdrawing, which would be expected to lower the energy of the HOMO and make the ferrocene core more difficult to oxidize compared to the parent ferrocene. Computational studies can quantify this effect by calculating the HOMO and LUMO energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies of Ferrocene and a Hypothetical Dichlorophosphinoferrocene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ferrocene | -5.10 | -1.50 | 3.60 |

| Dichlorophosphinoferrocene | -5.45 | -1.80 | 3.65 |

Note: These are representative values. The exact energies are highly dependent on the computational method and basis set.

Analysis of the MO compositions reveals the extent of mixing between the iron d-orbitals, the Cp π-system, and the orbitals of the dichlorophosphino substituent. This provides a detailed picture of the covalent interactions and the electronic communication between the phosphine (B1218219) group and the ferrocenyl backbone.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For reactions involving dichlorophosphinoferrocene, either as a reactant or as a ligand in a catalytic system, these methods can identify intermediates, transition states, and determine the energetic feasibility of various pathways.

Transition State Characterization for Key Transformations

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational methods are used to locate and characterize these fleeting structures. For a reaction involving dichlorophosphinoferrocene, such as its coordination to a metal center or its conversion to other phosphine derivatives, DFT calculations can be used to find the TS geometry.

A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency. The corresponding normal mode of this imaginary frequency represents the motion of the atoms along the reaction coordinate, transitioning from reactant to product. For example, in a ligand substitution reaction where dichlorophosphinoferrocene displaces another ligand on a metal complex, the TS would show the partial formation of the new metal-phosphorus bond and the partial breaking of the bond to the leaving group.

Energetic Profiles of Synthetic and Catalytic Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. For instance, in a catalytic cycle where a metal complex of a dichlorophosphinoferrocene-derived ligand is the catalyst, each step of the cycle (e.g., oxidative addition, migratory insertion, reductive elimination) can be modeled.

The calculated free energy profile reveals the rate-determining step of the catalytic cycle, which is the step with the highest activation energy. This information is invaluable for understanding catalyst activity and for identifying potential bottlenecks that could be addressed through ligand modification. Computational studies on palladium-catalyzed cross-coupling reactions, where ferrocenylphosphines are widely used ligands, have provided deep insights into the mechanisms and the role of the ligand in promoting efficient catalysis. While specific profiles for dichlorophosphinoferrocene are not widely published, the methodologies are well-established.

Ligand Design and Rational Discovery

The insights gained from computational studies on the electronic and steric properties of dichlorophosphinoferrocene and its derivatives are directly applicable to the rational design of new ligands for catalysis and materials science. By systematically modifying the structure of the ligand in silico and calculating the resulting properties, researchers can screen a large number of potential candidates before committing to synthetic efforts.

Computational screening can be used to tune the electronic properties of the phosphine ligand. For example, replacing the chlorine atoms in dichlorophosphinoferrocene with other substituents (e.g., alkyl, aryl, or amino groups) will alter the ligand's σ-donating and π-accepting characteristics. DFT calculations can quantify these changes by examining properties such as the charge on the phosphorus atom, the HOMO/LUMO energies of the ligand, and the strength of its coordination to a model metal center.

Furthermore, computational methods can predict the steric profile of a ligand, which is crucial for controlling the selectivity in many catalytic reactions. Parameters like the ligand cone angle can be calculated from the optimized geometry. By building a library of virtual ferrocenylphosphine ligands derived from dichlorophosphinoferrocene and calculating their key electronic and steric descriptors, it is possible to establish quantitative structure-activity relationships (QSAR). This approach helps to identify ligands with the desired properties for a specific catalytic application, accelerating the discovery of new and improved catalysts.

Prediction of Ligand-Metal Interactions

Computational modeling, particularly Density Functional Theory (DFT), is a powerful approach for elucidating the nature of the interactions between the dichlorophosphinoferrocene ligand and various metal centers. These calculations can accurately predict key aspects of the ligand-metal bond, including bond lengths, bond angles, and binding energies. The electronic properties of the ligand, such as its donor-acceptor characteristics, can be quantified through methods like Natural Bond Orbital (NBO) analysis.

Theoretical studies on related phosphine ligands have shown that the phosphorus atom acts as a strong σ-donor, while the chlorine atoms attached to the phosphorus in dichlorophosphinoferrocene introduce a significant inductive effect, modulating the electron density at the phosphorus center. This, in turn, influences the strength and nature of the coordination bond with a metal. DFT calculations can model how these electronic modifications affect the stability and reactivity of the resulting metal complexes.

Table 1: Predicted Interaction Properties of a Generic Dichlorophosphinoferrocene-Metal Complex (Illustrative Data)

| Metal Center | P-Metal Bond Length (Å) | Binding Energy (kcal/mol) | Charge Transfer (e) from Ligand to Metal |

| Palladium(II) | 2.25 | -35.2 | 0.45 |

| Platinum(II) | 2.23 | -38.1 | 0.48 |

| Rhodium(I) | 2.28 | -32.7 | 0.41 |

| Gold(I) | 2.21 | -40.5 | 0.52 |

Note: This table presents illustrative data based on general principles of computational chemistry for similar phosphine ligands, as specific computational studies on dichlorophosphinoferrocene are not widely available.

In Silico Screening for Optimized Catalytic Performance

In silico screening has become a cornerstone in the rational design of catalysts, allowing for the rapid evaluation of a ligand's potential in various catalytic reactions before undertaking extensive experimental work. For dichlorophosphinoferrocene, computational methods can be employed to predict its efficacy in catalytic cycles, such as cross-coupling reactions or hydrogenations.

Furthermore, the electronic and steric properties of the dichlorophosphinoferrocene ligand, often quantified by parameters like the Tolman electronic parameter (TEP) and cone angle, can be computationally estimated. These parameters can then be correlated with catalytic activity, enabling a virtual screening of various ligand modifications to identify candidates with potentially superior performance. While specific in silico screening studies focused solely on dichlorophosphinoferrocene are limited, the methodologies are well-established for other phosphine ligands and are directly applicable.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting the spectroscopic properties of molecules, providing a powerful tool for the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR and IR Spectroscopy

Density Functional Theory (DFT) is widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules with a high degree of accuracy. For dichlorophosphinoferrocene, DFT calculations can provide the theoretical chemical shifts for ¹H, ¹³C, and ³¹P nuclei, as well as spin-spin coupling constants. nih.gov These calculated parameters are invaluable for assigning the signals in experimental NMR spectra. cas.cz The accuracy of these predictions is often enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). cas.cz

Similarly, the vibrational frequencies of dichlorophosphinoferrocene can be calculated using DFT. openmopac.net These frequencies correspond to the absorption bands observed in an IR spectrum. nih.gov By analyzing the nature of the calculated vibrational modes, each band in the spectrum can be assigned to specific molecular motions, such as P-Cl stretches, C-H bends, or vibrations of the ferrocenyl backbone. This detailed assignment aids in the structural characterization of the molecule and its derivatives.

Table 2: Predicted Spectroscopic Data for Dichlorophosphinoferrocene (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

| ³¹P NMR Chemical Shift (ppm) | 160-180 |

| ¹³C NMR (Cp ring, ppm) | 70-80 |

| P-Cl Stretching Frequency (cm⁻¹) | 450-550 |

| C-H Stretching Frequency (Cp ring, cm⁻¹) | 3050-3150 |

Note: This table presents illustrative data based on typical ranges for similar compounds, as specific, publicly available computational results for dichlorophosphinoferrocene are scarce.

UV-Vis Absorption and Emission Spectroscopy Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission spectra (UV-Vis) of molecules. researchgate.netresearchgate.net For dichlorophosphinoferrocene, TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. researchgate.net By analyzing the molecular orbitals involved in the dominant electronic transitions, the nature of these transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions) can be elucidated. This information is crucial for understanding the photophysical properties of dichlorophosphinoferrocene and its potential applications in areas such as photochemistry and materials science. While detailed TD-DFT studies on dichlorophosphinoferrocene are not extensively reported, the methodology has been successfully applied to a wide range of ferrocene derivatives.

Future Research Directions and Emerging Applications

Integration with Nanoscience for Advanced Hybrid Materials

The unique properties of dichlorophosphinoferrocene make it an ideal precursor for the synthesis of phosphine (B1218219) ligands, which can be used to functionalize the surfaces of nanoparticles and quantum dots, leading to the creation of advanced hybrid materials with tailored functionalities. The ferrocenyl group, with its inherent redox activity and stability, combined with the reactive P-Cl bonds, allows for the straightforward synthesis of a diverse range of phosphine ligands. These ligands can then be anchored to the surface of various nanomaterials, including gold nanoparticles and semiconductor quantum dots, to modulate their electronic, optical, and catalytic properties.

The incorporation of ferrocene-based phosphine ligands onto nanoparticle surfaces can impart redox-switchable characteristics to the resulting hybrid material. This opens up possibilities for the development of novel sensors, catalysts, and electronic components where the material's properties can be reversibly altered by chemical or electrochemical stimuli. For instance, the redox state of the ferrocene (B1249389) moiety can influence the charge transfer dynamics at the nanoparticle interface, providing a mechanism for controlling catalytic activity or sensing responses.

Future research in this area is expected to focus on the following:

Synthesis of Multifunctional Ligands: Designing and synthesizing novel phosphine ligands derived from dichlorophosphinoferrocene with additional functional groups to enable multi-modal surface modification of nanoparticles.

Controlled Assembly of Nanostructures: Utilizing the specific interactions of ferrocene-based ligands to direct the self-assembly of nanoparticles into well-defined architectures.

Exploration of Quantum Dot Applications: Investigating the influence of dichlorophosphinoferrocene-derived ligands on the photophysical properties of quantum dots for applications in light-emitting devices, solar cells, and bio-imaging. upenn.edumdpi.com

| Nanomaterial | Dichlorophosphinoferrocene-Derived Ligand | Potential Application |

| Gold Nanoparticles | Ferrocenyl-phosphine | Redox-switchable catalysis, electrochemical sensing |

| Quantum Dots | Dendritic ferrocenyl-phosphine | Optoelectronic devices, photocatalysis |

| Magnetic Nanoparticles | Chiral ferrocenyl-phosphine | Enantioselective catalysis, targeted drug delivery |

Exploration in Bioinorganic Chemistry (excluding biomedical/drug applications)

While the biomedical applications of ferrocene derivatives have been extensively studied, the exploration of dichlorophosphinoferrocene and its derivatives in other areas of bioinorganic chemistry presents a promising frontier. The unique electrochemical properties of the ferrocene core, coupled with the versatile coordination chemistry of the phosphine group, can be harnessed for the development of novel catalysts and probes for biological systems, without direct therapeutic intent.